VU0529331
Overview
Description
VU0529331 is a synthetic small-molecule activator of homomeric G protein-gated, inwardly-rectifying, potassium channels. These channels are important regulators of cellular excitability throughout the body. This compound specifically targets non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels, making it a valuable tool for studying these channels in various biological contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU0529331 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final compound. The detailed synthetic route and reaction conditions are typically proprietary information held by the researchers or companies that developed the compound. general synthetic methods for similar compounds involve the use of various organic reactions such as nucleophilic substitution, condensation, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures while ensuring the purity and consistency of the final product. This would include optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
VU0529331 primarily undergoes reactions that are typical for organic compounds containing aromatic rings and heterocycles. These reactions include:
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: Reduction reactions can occur at various functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents such as dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
VU0529331 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties and functions of G protein-gated, inwardly-rectifying, potassium channels.
Biology: Helps in understanding the role of these channels in cellular excitability and signal transduction.
Medicine: Potential therapeutic applications in treating conditions related to abnormal potassium channel activity, such as epilepsy and cardiac arrhythmias.
Industry: Used in the development of new drugs and therapeutic agents targeting potassium channels .
Mechanism of Action
VU0529331 exerts its effects by selectively activating non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels. These channels are composed of various subunits, and this compound specifically targets channels that do not contain the GIRK1 subunit. The activation of these channels leads to an increase in potassium ion flux, which in turn regulates cellular excitability and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
VU0466551: Another activator of G protein-gated, inwardly-rectifying, potassium channels, but with different selectivity and potency.
Ivermectin: A compound that activates certain potassium channels but has a broader range of targets compared to VU0529331
Uniqueness
This compound is unique in its selectivity for non-GIRK1-containing G protein-gated, inwardly-rectifying, potassium channels. This selectivity makes it a valuable tool for studying the specific roles of these channels in various biological processes and for developing targeted therapeutic agents .
Biological Activity
VU0529331 is a synthetic small molecule that has garnered attention due to its selective activation of certain G protein-coupled inwardly rectifying potassium (GIRK) channels. This article delves into the biological activity of this compound, detailing its mechanisms, effects on various GIRK channel subtypes, and implications for potential therapeutic applications.
Overview of GIRK Channels
GIRK channels are integral to regulating neuronal excitability and play significant roles in various physiological processes, including neurotransmission and cardiac function. These channels are typically composed of different subunits (GIRK1 to GIRK4), forming heterotetrameric or homotetrameric complexes. This compound specifically targets non-GIRK1-containing channels, primarily GIRK2 and GIRK4.
The primary mechanism through which this compound exerts its effects is by enhancing the activity of GIRK channels. Research indicates that this compound activates homomeric GIRK2 and GIRK4 channels expressed in HEK293 cells, with EC50 values of approximately 5.1 µM for GIRK2 and 22.3 µM for GIRK4 . The compound's action is contingent upon the expression of these specific GIRK subunits, as it does not induce Tl+ influx in untransfected HEK293 cells .
Table 1: Activation Potency of this compound on GIRK Channels
Channel Type | EC50 (µM) | Activity Observed |
---|---|---|
GIRK2 | 5.1 | Strong activation |
GIRK4 | 22.3 | Moderate activation |
GIRK1 | Not applicable | No activity observed |
Selectivity and Specificity
This compound demonstrates a selective profile, activating only specific GIRK channels while being inactive on others such as K_ir2.1 and K_ir4.1 . This selectivity is crucial for minimizing off-target effects, making it a promising candidate for therapeutic applications targeting disorders linked to aberrant GIRK channel activity.
Hyperaldosteronism Treatment
A study highlighted the potential application of this compound in treating hyperaldosteronism, particularly focusing on its ability to enhance currents in mutated GIRK4 channels associated with familial hyperaldosteronism type III. The compound showed efficacy in activating the homotetrameric GIRK4 G247R channel, suggesting a therapeutic avenue for patients with this condition .
Behavioral Assays
In behavioral studies assessing the impact of GIRK channel modulation on neurological conditions, compounds like this compound have been shown to influence seizure activity and anxiety-related behaviors. For instance, comparisons with other channel activators indicated that this compound could improve outcomes in models of epilepsy .
Future Directions
The ongoing research into this compound aims to elucidate its pharmacological profile further and explore its potential in treating neurological disorders linked to dysfunctional GIRK channel activity. Future studies will focus on:
- Site-Directed Mutagenesis : To identify amino acids critical for this compound binding.
- In Vivo Models : To assess the compound's efficacy in real-world biological systems and its potential side effects.
- Therapeutic Applications : Investigating the use of this compound in conditions such as epilepsy, anxiety disorders, and alcohol use disorders.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-pyrazin-2-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-15-5-6-17(11-16(15)2)28-21(26-9-3-4-10-26)18-13-27(14-20(18)25-28)22(29)19-12-23-7-8-24-19/h3-12H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKICJSSCAYMJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=NC=CN=C4)N5C=CC=C5)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.